A Technical Guide to 4-Chloro-1H-indazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 4-Chloro-1H-indazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery
This document provides an in-depth technical overview of 4-Chloro-1H-indazol-5-amine, a heterocyclic building block of increasing importance in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals, offering a consolidated resource on its chemical identity, physicochemical properties, synthetic routes, reactivity, and safety protocols. The narrative emphasizes the causality behind experimental choices and provides actionable insights for laboratory applications.
Core Compound Identification and Properties
4-Chloro-1H-indazol-5-amine is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered privileged scaffolds in drug discovery due to their diverse biological activities.[1][2][3] The specific arrangement of the chloro and amine substituents on the indazole core provides unique electronic properties and versatile chemical handles for further synthetic elaboration.
Structural and Chemical Identity
The fundamental identification parameters for 4-Chloro-1H-indazol-5-amine are summarized below. These data are critical for substance registration, analytical characterization, and computational modeling.
| Identifier | Data | Source(s) |
| CAS Number | 1082041-33-5 | [4][5][6] |
| Molecular Formula | C₇H₆ClN₃ | [4][5][7] |
| Molecular Weight | 167.60 g/mol | [4] |
| IUPAC Name | 4-chloro-1H-indazol-5-amine | [4][7] |
| SMILES | C1=CC2=C(C=NN2)C(=C1N)Cl | [5][7] |
| InChI | InChI=1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | [7] |
| Monoisotopic Mass | 167.02502 Da | [7][8] |
Physicochemical Characteristics
The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems. While experimental data for this specific molecule is sparse, predictions based on its structure and data from closely related analogs provide valuable guidance.
| Property | Value | Notes |
| Appearance | Brown Powder/Solid | Based on analogs like 1H-Indazol-5-amine.[9] |
| Melting Point | Not available | The related isomer, 4-chloro-1H-indazol-3-amine, has a melting point of 159-162 °C.[8][10] |
| Boiling Point | ~408.7 °C (Predicted) | Prediction for a related isomer; significant decomposition is expected at high temperatures.[10] |
| Storage | Room temperature, inert atmosphere, keep in dark place. | Recommended for maintaining long-term stability.[5] |
Synthesis and Mechanistic Rationale
While specific, scaled-up synthetic procedures for 4-Chloro-1H-indazol-5-amine are not widely published, a logical and efficient route can be designed based on established indazole synthesis methodologies. The Jacobson Indazole Synthesis, which involves the cyclization of an N-nitroso-o-toluidine derivative, provides a foundational strategy. A plausible modern approach would start from a commercially available substituted benzonitrile.
The following protocol illustrates a representative synthetic pathway. The choice of reagents and conditions is guided by principles of regioselectivity and functional group compatibility.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 2,4-dichloro-6-nitrobenzonitrile. This approach leverages the differential reactivity of the chloro substituents and the directing effects of the nitro and cyano groups.
Detailed Experimental Protocol (Representative)
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Step 1: Selective Amination. To a solution of 2,4-dichloro-6-nitrobenzonitrile in a suitable polar aprotic solvent (e.g., DMF or NMP), add dimethylamine (2.0 equivalents) at room temperature. The reaction is typically heated to facilitate the nucleophilic aromatic substitution (SNAr). The progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
Causality: The chloro group at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position due to the strong electron-withdrawing effect of the para-nitro group, ensuring high regioselectivity.
-
-
Step 2: Reductive Cyclization. The intermediate from Step 1 is dissolved in a solvent such as ethanol or 2-butanol. Hydrazine hydrate (3-5 equivalents) is added, and the mixture is heated to reflux. This step accomplishes both the reduction of the nitro group to an amine and the subsequent intramolecular cyclization with the cyano group to form the indazole ring.
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Causality: Hydrazine is a powerful reagent for this transformation. It first reduces the nitro group, creating the necessary aniline intermediate in situ. The resulting hydrazine moiety then attacks the electrophilic carbon of the nitrile, initiating the cyclization cascade to yield the stable 3-aminoindazole core, which tautomerizes to the final product. The dimethylamino group is subsequently cleaved under the reaction conditions to yield the primary amine.
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Reactivity and Application in Drug Discovery
The utility of 4-Chloro-1H-indazol-5-amine in medicinal chemistry stems from its three key structural features: the aromatic amine, the chloro substituent, and the N-H of the indazole ring. Each site can be selectively modified to explore the chemical space around the scaffold.
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C5-Amine: The primary aromatic amine is a versatile nucleophile. It readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and can participate in various cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form diarylamines. These modifications are fundamental in tuning the pharmacokinetics and pharmacodynamics of a lead compound.
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C4-Chloro: The chloro group is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, and Heck couplings can be employed to introduce new carbon-carbon bonds, building molecular complexity and enabling the exploration of structure-activity relationships (SAR).
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N1-H of Indazole: The pyrrolic nitrogen of the indazole ring can be alkylated or arylated under basic conditions. This modification is often crucial for modulating properties such as solubility, metabolic stability, and receptor binding affinity.
The indazole scaffold itself is a key pharmacophore present in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, where it often serves as a bioisostere for an indole ring.[1] Molecules like 4-Chloro-1H-indazol-5-amine are therefore valuable starting materials for the synthesis of compound libraries aimed at discovering new therapeutics.
Safety, Handling, and Storage
As a research chemical, 4-Chloro-1H-indazol-5-amine must be handled with appropriate precautions in a laboratory setting. The following safety information is derived from data sheets for the compound and its close analogs.
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Hazard Statements: [6]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: [5][6][9]
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[5][6]
-
Response: In case of contact, inhalation, or ingestion, follow standard first-aid measures such as moving to fresh air, washing skin with soap and water, and rinsing eyes cautiously with water for several minutes.[9] Seek medical attention if symptoms persist.
-
Storage: Store in a well-ventilated place, keeping the container tightly closed and locked up.[5][9] Inert atmosphere storage is recommended for long-term chemical integrity.[5]
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Conclusion
4-Chloro-1H-indazol-5-amine is a strategically important heterocyclic intermediate. Its well-defined structure, characterized by multiple, orthogonally reactive functional groups, makes it an ideal platform for the synthesis of complex molecules targeted at various biological pathways. A thorough understanding of its properties, synthetic logic, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development, particularly within the field of medicinal chemistry.
References
- Sunway Pharm Ltd. 4-Chloro-1h-indazol-5-amine - CAS:1082041-33-5.
- Achmem. 4-Chloro-1H-indazol-5-amine.
- ChemicalBook. 5-AMino-4-chloro-1H-indazole - Safety Data Sheet.
- Moldb. 4-Chloro-5-fluoro-1H-indazol-3-amine CAS No.: 1715913-00-0.
- ChemicalBook. 4-CHLORO-1H-INDAZOL-3-AMINE | 20925-60-4.
- BLDpharm. 1388069-19-9|4-Chloro-5-methyl-1H-indazol-3-amine.
- ChemicalBook. 4-CHLORO (1H)INDAZOLE synthesis.
- Sigma-Aldrich. SAFETY DATA SHEET.
- ChemicalBook. 4-CHLORO-1H-INDAZOL-3-AMINE | 20925-60-4 Properties.
- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- Chemsrc. 4-chloro-1H-indazol-3-amine | CAS#:20925-60-4.
- EvitaChem. Buy 7-bromo-4-chloro-1H-indazol-3-amine.
- PubChemLite. 4-chloro-1h-indazol-5-amine (C7H6ClN3).
- ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V).
- ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- Fisher Scientific. SAFETY DATA SHEET - 1H-Indazol-5-amine.
- MSDS of 7-bromo-4-chloro-1H-indazol-3-amine.
- MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
- ChemicalBook. 3-chloro-1h-indazol-5-amine(41330-49-8) 1 h nmr.
- ChemicalBook. 4-chloro-1h-indazol-3-amine(20925-60-4) 1 h nmr.
- Semantic Scholar. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- National Institutes of Health (NIH). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PubChem. 1H-Indazol-5-amine.
- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Semantic Scholar. Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous.
- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-1h-indazol-5-amine - CAS:1082041-33-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. achmem.com [achmem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. PubChemLite - 4-chloro-1h-indazol-5-amine (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 8. 4-chloro-1H-indazol-3-amine | CAS#:20925-60-4 | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-CHLORO-1H-INDAZOL-3-AMINE | 20925-60-4 [amp.chemicalbook.com]
